REACTION_SMILES
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[C:27].[CH3:24][CH2:25][OH:26].[Pd:28].[n:1]1[cH:2][c:3]([O:7][c:8]2[cH:9][cH:10][c:11]([C:12](=[O:13])[O:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[cH:22][cH:23]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([O:7][c:8]2[cH:9][cH:10][c:11]([C:12](=[O:13])[OH:14])[cH:22][cH:23]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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O=C(OCc1ccccc1)c1ccc(Oc2cccnc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)c1ccc(Oc2cccnc2)cc1
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(Oc2cccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |